molecular formula C9H13Cl2N3 B2584340 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride CAS No. 2460754-25-8

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride

Cat. No.: B2584340
CAS No.: 2460754-25-8
M. Wt: 234.12
InChI Key: KQHAQFMGBPWJOU-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with methyl substituents at positions 6 and 7 and an amine group at position 2. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-3-4-9-8(10)5-11-12(9)7(6)2;;/h3-5H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAQFMGBPWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)N)C=C1)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6,7-dimethylpyrazolo[1,5-a]pyridine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems and Substituents

The compound’s pyrazolo[1,5-a]pyridine scaffold distinguishes it from related heterocycles, such as triazolopyrimidines, pyrazolo-oxazines, and pyrrolo-triazoles. Key comparisons include:

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()
  • Core Structure : Triazolo[4,3-a]pyrimidine fused with aromatic rings.
  • Substituents : Ethyl carboxylate, 7-methyl, and 2-hydroxyphenyl groups.
  • Key Properties : Higher molecular weight (452.5 g/mol) and melting point (206°C) due to aromatic stacking and hydrogen bonding from the hydroxyl group. IR and NMR data confirm carbonyl (1666 cm⁻¹) and hydroxyl (3425 cm⁻¹) functionalities .
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine Hydrochloride ()
  • Core Structure: Pyrazolo-oxazine with a non-aromatic oxazine ring.
  • Substituents : 6,6-Dimethyl groups and 3-amine.
  • Key Properties : Smaller molecular weight (203.67 g/mol) and reduced planarity compared to the pyridine-based target compound. The oxazine ring may reduce aromatic conjugation, affecting reactivity .
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine ()
  • Core Structure : Pyrrolo-triazole with a saturated pyrrolidine ring.
  • Substituents : 2-Amine group.
  • Suppliers list it as a building block for drug discovery .

Physicochemical Properties

A comparative table highlights differences in molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents Notable Properties
6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine dihydrochloride C₉H₁₂Cl₂N₄ 263.13 Pyrazolo[1,5-a]pyridine 6,7-dimethyl; 3-amine High aqueous solubility (dihydrochloride salt)
Triazolo[4,3-a]pyrimidine derivative () C₂₇H₂₄N₄O₃ 452.5 Triazolo-pyrimidine Ethyl carboxylate; 7-methyl High melting point (206°C); IR-confirmed C=O and OH groups
Pyrazolo-oxazin-amine hydrochloride () C₈H₁₄ClN₃O 203.67 Pyrazolo-oxazine 6,6-dimethyl; 3-amine Moderate solubility; non-aromatic oxazine ring
Pyrrolo-triazol-2-amine () C₆H₉N₅ 151.17 Pyrrolo-triazole 2-amine Compact; potential drug scaffold

Q & A

Q. What are the common synthetic routes for 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine dihydrochloride?

This compound is typically synthesized via multicomponent reactions (MCRs) under solvent-free or mild conditions. For example:

  • Biginelli reaction adaptations using ammonium chloride as a catalyst yield structurally similar dihydrotetrazolo[1,5-a]pyrimidine derivatives with high efficiency (86–88% yields, 3.5–4.0 hours reaction time) under neutral conditions .
  • Green chemistry approaches involve meglumine-catalyzed MCRs to assemble pyrazolo[3,4-b]pyridine derivatives, avoiding toxic solvents and reducing energy consumption .
  • Recrystallization protocols (e.g., ethanol/DMF mixtures) are critical for isolating pure products, as demonstrated in pyrazolo[1,5-a]pyrimidine-3-carboxamide syntheses .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and hydrogen environments, with pyrazole and pyridine protons appearing as distinct singlets (δ 6.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy: Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and C-Cl (~700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 239.15 for a related dihydrochloride derivative) confirm molecular weight .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in structurally analogous compounds .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal: Segregate halogenated waste and consult institutional Chemical Hygiene Plans for specialized disposal protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazolo[1,5-a]pyridine derivatives?

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and reaction pathways, enabling pre-synthetic screening of viable routes .
  • Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates, reducing trial-and-error experimentation .
  • Machine Learning (ML): Trained on existing reaction datasets, ML models suggest optimal catalysts (e.g., ammonium chloride vs. sulfamic acid) and solvent systems .

Q. How can researchers resolve contradictions between experimental and computational data in reaction yields?

  • Iterative Feedback Loops: Integrate experimental results (e.g., lower-than-predicted yields) into computational models to refine activation energy barriers or steric effects .
  • Sensitivity Analysis: Test variables like temperature gradients or catalyst loading to identify critical parameters affecting discrepancies .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., 7-substituted pyrazolo[1,5-a]pyrimidines) to isolate substituent-specific effects .

Q. What green chemistry principles apply to scaling up pyrazolo[1,5-a]pyridine syntheses?

  • Solvent-Free Conditions: Replace DMF or dioxane with meglumine or ionic liquids to reduce environmental impact .
  • Catalyst Recycling: Recover ammonium chloride via aqueous extraction, as demonstrated in dihydrotetrazolo[1,5-a]pyrimidine syntheses (86% recovery rate) .
  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes while maintaining yields >80% .

Q. How can factorial design improve reaction optimization for this compound?

  • Full Factorial Experiments: Vary factors like temperature (60–100°C), catalyst concentration (5–15 mol%), and solvent polarity (DMF vs. ethanol) to identify interactions affecting yield .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables, enabling precise identification of optimal conditions (e.g., 85°C, 10 mol% catalyst) .
  • Taguchi Methods: Prioritize robustness by testing parameter ranges under "noisy" conditions (e.g., impure starting materials) .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

  • Reactor Design: Transitioning from batch to continuous flow reactors requires addressing heat transfer limitations in exothermic MCRs .
  • Separation Technologies: Membrane filtration or chromatography may replace simple recrystallization to isolate high-purity products at scale .
  • Process Control: Implement real-time monitoring (e.g., in-line FTIR) to detect intermediates and automate pH adjustments .

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